2,7-Dimethylacridin-9(10H)-one
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Overview
Description
2,7-Dimethylacridin-9(10H)-one is an organic compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylacridin-9(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,7-dimethylaniline with phosgene, followed by cyclization to form the acridinone structure . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridinone to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce different substituents on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydroacridinones .
Scientific Research Applications
2,7-Dimethylacridin-9(10H)-one has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 2,7-Dimethylacridin-9(10H)-one involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential anticancer effects . The pathways involved in its action include inhibition of DNA replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
9-Methylacridine: A similar compound with a methyl group at the 9-position, used in similar applications.
10-Phenyl-9(10H)-acridinone: Another derivative with a phenyl group, known for its unique optical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fluorescence and ability to intercalate with DNA make it particularly valuable in scientific research and potential therapeutic applications .
Properties
CAS No. |
24212-76-8 |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2,7-dimethyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO/c1-9-3-5-13-11(7-9)15(17)12-8-10(2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,17) |
InChI Key |
IBEGAUGEWHXHQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)C |
Origin of Product |
United States |
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